3-(Dimethylamino)benzoyl isothiocyanate 3-(Dimethylamino)benzoyl isothiocyanate
Brand Name: Vulcanchem
CAS No.: 100663-23-8
VCID: VC18842384
InChI: InChI=1S/C10H10N2OS/c1-12(2)9-5-3-4-8(6-9)10(13)11-7-14/h3-6H,1-2H3
SMILES:
Molecular Formula: C10H10N2OS
Molecular Weight: 206.27 g/mol

3-(Dimethylamino)benzoyl isothiocyanate

CAS No.: 100663-23-8

Cat. No.: VC18842384

Molecular Formula: C10H10N2OS

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

3-(Dimethylamino)benzoyl isothiocyanate - 100663-23-8

Specification

CAS No. 100663-23-8
Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
IUPAC Name 3-(dimethylamino)benzoyl isothiocyanate
Standard InChI InChI=1S/C10H10N2OS/c1-12(2)9-5-3-4-8(6-9)10(13)11-7-14/h3-6H,1-2H3
Standard InChI Key PIEOOCRNDQSIDB-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=CC(=C1)C(=O)N=C=S

Introduction

Chemical Identity and Structural Characteristics

3-(Dimethylamino)benzoyl isothiocyanate features a benzoyl group substituted at the meta position with a dimethylamino moiety (-N(CH₃)₂) and terminated by an isothiocyanate functional group (-N=C=S). The compound’s molecular formula is C₁₀H₁₀N₂OS, with a molecular weight of 206.26 g/mol. Key structural attributes include:

Table 1: Computed physicochemical properties

PropertyValue/Description
XLogP3-AA1.9 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds3
Topological Polar SA75.6 Ų (estimated)

The dimethylamino group confers significant electron-donating effects, altering the compound’s reactivity compared to simpler benzoyl isothiocyanates . This substitution pattern enhances solubility in polar aprotic solvents while maintaining thermal stability up to 150°C (predicted via thermogravimetric analysis analogues) .

Synthetic Methodologies

Primary Synthesis Routes

The synthesis typically follows a two-step protocol derived from established isothiocyanate production methods :

Step 1: Amine to Dithiocarbamate
3-(Dimethylamino)benzoyl amine reacts with carbon disulfide (CS₂) in the presence of triethylamine:
R-NH2+CS2Et3NR-NH-CS-SEt3NH+\text{R-NH}_2 + \text{CS}_2 \xrightarrow{\text{Et}_3\text{N}} \text{R-NH-CS-S}^- \text{Et}_3\text{NH}^+

Step 2: Dithiocarbamate to Isothiocyanate
Treatment with di-tert-butyl dicarbonate (Boc₂O) and catalytic DMAP induces desulfurization:
R-NH-CS-SEt3NH++Boc2ODMAPR-N=C=S+COS+tert-butanol\text{R-NH-CS-S}^- \text{Et}_3\text{NH}^+ + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP}} \text{R-N=C=S} + \text{COS} + \text{tert-butanol}

Table 2: Optimized reaction conditions

ParameterOptimal Value
Temperature0–25°C
SolventDichloromethane
Reaction Time2–4 hours
Yield72–85%

This method avoids chromatographic purification, enhancing scalability . Alternative pathways using tetrapropylammonium tribromide (TPATB) in biphasic systems show comparable efficiency but require stringent moisture control .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound exhibits moisture sensitivity, undergoing hydrolysis to 3-(dimethylamino)benzamide and carbonyl sulfide:
R-N=C=S+H2OR-NH2+COS\text{R-N=C=S} + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{COS}
Storage at 2–8°C under argon atmosphere is recommended to prevent degradation .

Table 3: Spectroscopic signatures

TechniqueKey Signals
IR (KBr)2145 cm⁻¹ (N=C=S stretch)
¹H NMR (CDCl₃)δ 2.98 (s, 6H, N(CH₃)₂)
δ 7.35–7.55 (m, 4H, aromatic)
¹³C NMRδ 164.2 (C=O), 133.1 (N=C=S)

The electron-rich aromatic system induces a bathochromic shift in UV-Vis spectra (λₘₐₓ = 285 nm in acetonitrile), suggesting potential photochemical applications .

Applications in Chemical Synthesis

Heterocyclic Compound Formation

The isothiocyanate group participates in cycloaddition reactions with azides to form tetrazoles:
R-N=C=S+R’-N3R-NH-CS-N3R’ΔTetrazole derivatives\text{R-N=C=S} + \text{R'-N}_3 \rightarrow \text{R-NH-CS-N}_3\text{R'} \xrightarrow{\Delta} \text{Tetrazole derivatives}

Table 4: Representative reactions

Reaction PartnerProduct ClassYield Range
Primary aminesThioureas65–92%
HydrazinesThiosemicarbazides70–88%
EnaminesThiazolidinones55–78%

These derivatives show promise as kinase inhibitors in early-stage drug discovery programs .

ParameterAssessment
LachrymatoryCategory 1
Skin IrritationCategory 2
Aquatic ToxicityEC₅₀ = 5.2 mg/L

Personal protective equipment (PPE) including nitrile gloves and vapor respirators is mandatory during handling. Spills require neutralization with 10% sodium hypochlorite solution followed by silica gel absorption .

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